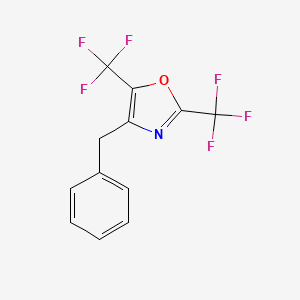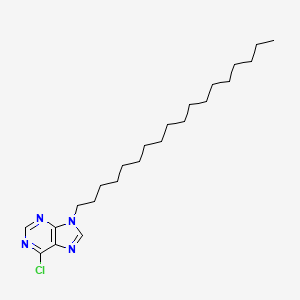
4-Benzyl-2,5-bis(trifluoromethyl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-2,5-bis(trifluoromethyl)-1,3-oxazole is a heterocyclic compound characterized by the presence of an oxazole ring substituted with benzyl and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2,5-bis(trifluoromethyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with trifluoroacetic anhydride to form an intermediate, which then undergoes cyclization with a suitable reagent to form the oxazole ring. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyl-2,5-bis(trifluoromethyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoromethyl groups, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-2,5-bis(trifluoromethyl)-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
Wirkmechanismus
The mechanism of action of 4-Benzyl-2,5-bis(trifluoromethyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The benzyl group can contribute to binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzyl-2,5-dimethyl-1,3-oxazole: Similar structure but with methyl groups instead of trifluoromethyl groups.
4-Phenyl-2,5-bis(trifluoromethyl)-1,3-oxazole: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
4-Benzyl-2,5-bis(trifluoromethyl)-1,3-oxazole is unique due to the presence of both benzyl and trifluoromethyl groups, which confer distinct chemical properties. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, while the benzyl group can influence its reactivity and binding interactions.
Eigenschaften
CAS-Nummer |
63892-79-5 |
|---|---|
Molekularformel |
C12H7F6NO |
Molekulargewicht |
295.18 g/mol |
IUPAC-Name |
4-benzyl-2,5-bis(trifluoromethyl)-1,3-oxazole |
InChI |
InChI=1S/C12H7F6NO/c13-11(14,15)9-8(6-7-4-2-1-3-5-7)19-10(20-9)12(16,17)18/h1-5H,6H2 |
InChI-Schlüssel |
FPOXCOGFLDPFAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=C(OC(=N2)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine](/img/structure/B13999401.png)



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)
![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)


![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)

![4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine](/img/structure/B13999459.png)


